molecular formula C17H18O4 B2416389 Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate CAS No. 1360546-62-8

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate

Cat. No. B2416389
CAS RN: 1360546-62-8
M. Wt: 286.327
InChI Key: MKZSADMUGDIIDQ-UHFFFAOYSA-N
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Description

Compounds with benzyloxy and methoxy groups are often used in organic synthesis. They can act as protecting groups for reactive hydroxyl groups in synthetic schemes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Chemical Reactions Analysis

Benzylic positions in organic compounds are often reactive towards both electrophilic and nucleophilic reactions . They can undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antifungal Activity

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound demonstrated promising antifungal activity against several human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . These findings suggest that this compound could serve as a scaffold for designing potent antifungal drugs.

Molecular Docking Studies

In the same study, molecular docking analyses were performed to understand the binding interactions of derivatives of Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate. Notably, compounds 6c, 6f, and 6i showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for ergosterol biosynthesis in fungal cells, making it an attractive target for antifungal drug development .

Green Chemistry Synthesis

The compound was synthesized using green chemistry tools, including molecular sieves and sonication. This environmentally friendly approach highlights its potential for sustainable synthesis methods .

Structural Characterization

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate was characterized using spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, NOESY, and HSQC. These techniques confirmed its structure and purity .

Benzimidazole Fungicides

While not directly related to this compound, it’s worth noting that benzimidazole fungicides play a crucial role in agriculture. These compounds inhibit fungal cell division by disrupting microtubule assembly. Although Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate is not a benzimidazole, understanding its antifungal properties contributes to the broader field of fungicide research .

Conclusion

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate holds promise as an antifungal agent and offers opportunities for further optimization and drug development. Its green synthesis approach and structural characterization enhance its appeal for scientific investigations. Researchers can explore its potential in combating fungal infections and contribute to the advancement of antifungal therapies.

Urja D. Nimbalkar et al., “Ultrasound- and Molecular Sieves-Assisted Synthesis, Molecular Docking and Antifungal Evaluation of 5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones,” Molecules, 21(5), 484 (2016). Read more Santosh G. Tupe et al., “Synthesis and Analytical Characterization of Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate,” Molbank, 2024(2), M1806 (2024). Read more Research Progress on Benzimidazole Fungicides: A Review. Molecules, 29(6), 1218 (2024). Read more

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some compounds can interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for a compound depend on its potential applications. For example, it could be used in the development of new drugs or materials .

properties

IUPAC Name

methyl 4-methoxy-2-methyl-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12-9-15(19-2)16(10-14(12)17(18)20-3)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZSADMUGDIIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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